molecular formula C9H8N4O2S B7725941 {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 6612-18-6

{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B7725941
CAS No.: 6612-18-6
M. Wt: 236.25 g/mol
InChI Key: GBXQYKGZCGJCIL-UHFFFAOYSA-N
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Description

{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a heterocyclic compound that features a pyridine ring, a triazole ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a halogenated pyridine derivative.

    Attachment of the Sulfanylacetic Acid Moiety: This step involves the reaction of the triazole-pyridine intermediate with a thiol derivative, followed by carboxylation to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the triazole ring or the pyridine ring under appropriate conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Substituted pyridine or triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it valuable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The pyridine and triazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}propionic acid
  • {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}butyric acid
  • {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}benzoic acid

Uniqueness

What sets {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyridine and triazole rings, along with the sulfanylacetic acid moiety, allows for a diverse range of interactions and applications that may not be achievable with other similar compounds.

Biological Activity

The compound {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, anticancer, and neuroprotective agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyridine moiety and a sulfanyl group. The structural composition enhances its reactivity and potential interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C8H8N4OS
Molecular Weight 196.24 g/mol
CAS Number Not specified

Triazole derivatives are known to interact with various biological pathways. The presence of the sulfanyl group may enhance the compound's ability to inhibit specific enzymes or receptors involved in disease processes. For instance, compounds in this class have been shown to inhibit α-synuclein aggregation, which is significant in neurodegenerative diseases like Parkinson's disease .

Anticancer Activity

Research indicates that triazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, derivatives with similar structures have shown IC50 values against various cancer cell lines:

Cell Line IC50 Value (µM) Compound
HCT-116 (Colon)6.24-Triazole derivative
T47D (Breast)27.34-Triazole derivative

These findings suggest that this compound may possess similar anticancer properties.

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been explored extensively. In a study focusing on Parkinson's disease models, compounds based on the 5-(pyridinyl)-triazole scaffold were found to prevent dopaminergic neuron death by inhibiting α-synuclein aggregation . This mechanism highlights the therapeutic potential of such compounds in treating neurodegenerative disorders.

Case Studies

  • Neuroprotection in Parkinson's Disease
    • A study optimized a series of 5-(pyridinyl)-1,2,4-triazole derivatives for their ability to inhibit α-synuclein aggregation. The lead compound demonstrated significant neuroprotective effects in vivo by reducing bradykinesia and modulating PD markers following neurotoxin administration .
  • Anticancer Activity Assessment
    • Triazole derivatives were screened against several cancer cell lines (A375 melanoma and MCF-7 breast cancer), revealing promising cytotoxicity profiles. The most potent derivatives showed IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-7(15)5-16-9-11-8(12-13-9)6-1-3-10-4-2-6/h1-4H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXQYKGZCGJCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984605
Record name {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6612-18-6
Record name {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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